Sodium (~35~Cl)chloride (CAS: 20510-55-8) is a highly enriched stable isotope salt, typically available at >99 atom % isotopic purity, utilized as a precision reagent and analytical standard [1]. Unlike natural sodium chloride, which contains a mixed isotopic distribution of ~75.8% 35Cl and ~24.2% 37Cl, this specific compound isolates the spin-3/2 35Cl nucleus [2]. For industrial and scientific procurement, its value lies not in bulk chemical reactivity—which remains identical to standard NaCl—but in its ability to eliminate isotopic interference in mass spectrometry workflows, maximize signal receptivity in solid-state nuclear magnetic resonance (NMR), and provide specific scattering lengths for neutron diffraction [REFS-1, REFS-2].
Substituting Sodium (~35~Cl)chloride with generic, natural-abundance sodium chloride introduces severe analytical and structural resolution penalties in high-precision workflows [1]. In mass spectrometry, natural chlorine's ~3:1 isotopic ratio creates complex M and M+2 doublet patterns that obscure adjacent low-abundance metabolites and complicate isotope dilution quantification [1]. In structural characterization, the mixed coherent scattering lengths of natural chlorine prevent the mathematical isolation of partial structure factors during neutron diffraction [2]. Consequently, generic substitution fails when a workflow demands absolute isotopic purity to ensure data reproducibility, baseline resolution, or precise contrast variation[REFS-1, REFS-2].
In high-resolution electrospray ionization mass spectrometry (ESI-MS), the natural abundance of chlorine produces a distinct M and M+2 isotopic signature due to the presence of 37Cl. Utilizing >99 atom % Sodium (~35~Cl)chloride eliminates this M+2 contribution, simplifying the spectral baseline and preventing peak overlap [1].
| Evidence Dimension | M+2 Isotopic Peak Contribution |
| Target Compound Data | < 1% (using >99 atom % 35Cl) |
| Comparator Or Baseline | ~24.2% (using natural NaCl) |
| Quantified Difference | Eliminates the ~3:1 M/M+2 isotopic doublet characteristic of natural chlorine. |
| Conditions | High-resolution electrospray ionization mass spectrometry (ESI-MS) or isotope dilution assays. |
Prevents spectral overlap in complex metabolomic mixtures, ensuring high reproducibility and accurate quantification of chloride-adducted species.
The 35Cl nucleus is preferred for NMR due to its higher gyromagnetic ratio compared to 37Cl. Enriching the sample to >99% 35Cl significantly boosts the relative receptivity of the signal compared to natural abundance NaCl, directly reducing the required acquisition time for quadrupolar nuclei [1].
| Evidence Dimension | Relative NMR Receptivity (vs 13C) |
| Target Compound Data | 27.7 (at >99% 35Cl enrichment) |
| Comparator Or Baseline | 21.0 (at 75.77% natural abundance NaCl) |
| Quantified Difference | Provides a ~32% increase in baseline receptivity and avoids signal dilution compared to natural abundance. |
| Conditions | Magic-angle spinning (MAS) solid-state NMR of quadrupolar nuclei (spin 3/2). |
Reduces required acquisition times and enables the detection of low-concentration chloride binding sites in standard laboratory NMR workflows.
Neutron diffraction with isotopic substitution (NDIS) relies on the distinct scattering properties of different isotopes. 35Cl possesses a significantly larger coherent scattering length and thermal neutron absorption cross-section compared to 37Cl, providing the necessary contrast to extract partial structure factors in complex solutions [1].
| Evidence Dimension | Thermal Neutron Absorption Cross-Section |
| Target Compound Data | 44.1 barns (35Cl) |
| Comparator Or Baseline | 0.433 barns (37Cl) |
| Quantified Difference | >100-fold higher neutron absorption for 35Cl vs 37Cl. |
| Conditions | Neutron diffraction with isotopic substitution (NDIS) in aqueous solutions or molten salts. |
Provides the necessary scattering contrast to mathematically isolate partial structure factors and resolve precise atomic-level hydration shells.
Sodium (~35~Cl)chloride is procured as a highly pure isotopic tracer to generate chloride-adducted ions in ESI-MS without the confounding M+2 peaks. This ensures high reproducibility and accurate mass assignments in untargeted metabolomics and quantitative pharmacokinetic studies [1].
Due to its enhanced receptivity, this enriched compound is the preferred choice for solid-state NMR investigations of chloride ion binding in biological macromolecules, active pharmaceutical ingredients (APIs), and complex polymer matrices, where natural abundance signals would require prohibitively long acquisition times[2].
In structural chemistry, researchers procure both Sodium (~35~Cl)chloride and its 37Cl counterpart to perform NDIS. The stark difference in their coherent scattering lengths and absorption cross-sections allows for the precise mathematical deconvolution of ion-water and ion-ion partial structure factors in aqueous solutions and molten salts [3].
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